

An In-depth Technical Guide to 3-Nitrobenzamide: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Nitrobenzamide**

Cat. No.: **B147352**

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Abstract

3-Nitrobenzamide is a nitroaromatic compound with significant relevance in organic synthesis and medicinal chemistry. As a derivative of benzamide, it serves as a versatile precursor for the synthesis of various biologically active molecules. Its chemical structure, characterized by an amide group and a meta-positioned nitro group on a benzene ring, imparts unique reactivity and properties. Notably, **3-nitrobenzamide** is recognized as an inhibitor of poly(ADP-ribose) polymerase (PARP), a key enzyme family involved in DNA repair and genomic stability. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological significance of **3-Nitrobenzamide**, with a focus on its role as a PARP inhibitor. Detailed experimental protocols and data are presented to support further research and development.

Chemical Structure and Identification

3-Nitrobenzamide is an aromatic amide. The molecule consists of a benzene ring substituted with a carboxamide group (-CONH₂) and a nitro group (-NO₂) at the meta-position (position 3). The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties and reactivity of the aromatic ring and the amide functionality.

Figure 1. Chemical Structure of 3-Nitrobenzamide

Identifier	Value
IUPAC Name	3-nitrobenzamide[1]
CAS Number	645-09-0[1]
Molecular Formula	C ₇ H ₆ N ₂ O ₃ [1]
Molecular Weight	166.13 g/mol [1]
SMILES	C1=CC(=CC(=C1)--INVALID-LINK-- [O-])C(=O)N[1]
InChI Key	KWAYEPXDGHYGRW-UHFFFAOYSA-N[1]

Physicochemical Properties

3-Nitrobenzamide is typically a yellow crystalline powder.[1] It is stable under normal laboratory conditions. A summary of its key physicochemical properties is provided below.

Property	Value	Source
Appearance	Yellow powder or crystalline solid	[2]
Melting Point	140-143 °C	[3]
Boiling Point	312.55 °C (estimated)	[3]
Water Solubility	< 0.1 mg/mL at 18 °C (sparingly soluble)	[1]
Solubility in Organic Solvents	Soluble in polar solvents like ethanol, acetone, and DMSO.	[2]
pKa (Predicted)	14.86 ± 0.50	[3]
LogP (Octanol/Water Partition Coefficient)	0.694 (Crippen Calculated)	[4]

Spectral Data

The structural features of **3-Nitrobenzamide** can be confirmed using various spectroscopic techniques. The key spectral data are summarized below.

Spectroscopy	Peak Assignment and Interpretation
¹ H NMR	(500MHz, DMSO-d ₆): δ 8.69 (t, J=2.0Hz, 1H, Ar-H2), δ 8.39 (br s, 1H, -NH), δ 8.36 (ddd, J=8.0, 2.0, 1.0 Hz, 1H, Ar-H4), δ 8.31 (dt, J=7.5, 1.0 Hz, 1H, Ar-H6), δ 7.77 (t, J=8.0 Hz, 1H, Ar-H5), δ 7.73 (br s, 1H, -NH). [5]
¹³ C NMR	(125.4MHz, DMSO-d ₆): δ 165.8 (C=O), 147.8 (C-NO ₂), 135.7 (C-CONH ₂), 133.8 (Ar-CH), 130.1 (Ar-CH), 125.9 (Ar-CH), 122.2 (Ar-CH). [5]
Infrared (IR)	N-H stretch (amide): 3435-3551 cm ⁻¹ ; C=O stretch (amide): ~1720 cm ⁻¹ ; N-O stretch (nitro): 1548 cm ⁻¹ (asymmetric), ~1350 cm ⁻¹ (symmetric); Aromatic C-H stretch: ~3082 cm ⁻¹ . [6]
Mass Spectrometry (EI)	Molecular Ion [M] ⁺ : m/z 166. Key fragments: m/z 150 ([M-O] ⁺ or [M-NH ₂] ⁺), m/z 120 ([M-NO ₂] ⁺), m/z 104 ([M-NO ₂ -O] ⁺), m/z 92, m/z 76. [2] [5]

Experimental Protocols

Synthesis of 3-Nitrobenzamide via Hydrolysis of m-Nitrobenzonitrile

This protocol describes a common and efficient method for synthesizing **3-Nitrobenzamide** from m-nitrobenzonitrile.[\[5\]](#)

Materials:

- m-Nitrobenzonitrile

- Cesium hydroxide monohydrate ($\text{CsOH}\cdot\text{H}_2\text{O}$)
- Ammonia water (aqueous solution of NH_3)
- Deionized water
- Ethyl acetate
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Hexane
- Reaction tube with sealing cap
- Magnetic stirrer and hot plate
- Rotary evaporator

Procedure:

- To a sealable reaction tube, add m-nitrobenzonitrile (2 mmol, 296 mg) and cesium hydroxide monohydrate (0.2 mmol, 33.6 mg, 10 mol%).
- Add 1.0 mL of ammonia water to the tube.
- Seal the reaction tube tightly and place it in an oil bath preheated to 100 °C.
- Stir the reaction mixture vigorously for 1 hour.
- Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
- After the reaction is complete, cool the tube to room temperature.
- Transfer the reaction mixture to a separatory funnel containing 20 mL of deionized water.
- Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

- Combine the organic layers and wash with brine (1 x 20 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification by Recrystallization

Materials:

- Crude **3-Nitrobenzamide**
- Ethanol
- Deionized water
- Erlenmeyer flasks
- Hot plate
- Büchner funnel and filter flask
- Filter paper

Procedure:

- Transfer the crude **3-Nitrobenzamide** to an Erlenmeyer flask.
- Add a minimal amount of hot ethanol to the flask while heating on a hot plate, just enough to dissolve the solid completely.
- If the solution is colored, a small amount of activated charcoal can be added, and the solution is boiled for a few minutes before hot filtration to remove the charcoal.
- Remove the flask from the heat and allow it to cool slowly to room temperature.
- Once crystal formation appears to be complete, place the flask in an ice bath for 15-30 minutes to maximize crystal yield.
- Collect the purified crystals by vacuum filtration using a Büchner funnel.

- Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
- Dry the crystals in a desiccator or a vacuum oven at a temperature below the melting point to yield pure **3-Nitrobenzamide**.

In Vitro PARP1 Inhibition Assay (Illustrative Protocol)

This protocol provides a general methodology for determining the IC₅₀ of a compound against PARP1 activity.

Materials:

- Purified recombinant human PARP1 enzyme
- Histone H1 (as a substrate)
- Biotinylated NAD⁺
- Activated DNA (e.g., sonicated calf thymus DNA)
- **3-Nitrobenzamide** (or other test inhibitors)
- Streptavidin-coated microplates
- HRP-conjugated anti-biotin antibody
- TMB substrate
- Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
- Wash buffer (e.g., PBS with Tween-20)
- Stop solution (e.g., H₂SO₄)
- Microplate reader

Procedure:

- Coat a streptavidin-coated 96-well plate with histone H1 and activated DNA.
- Prepare serial dilutions of **3-Nitrobenzamide** in the assay buffer.
- Add the PARP1 enzyme to each well, followed by the addition of the test inhibitor dilutions.
- Initiate the enzymatic reaction by adding biotinylated NAD⁺ to each well.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Stop the reaction and wash the plate multiple times with the wash buffer to remove unbound reagents.
- Add HRP-conjugated anti-biotin antibody to each well and incubate to allow binding to the biotinylated PAR chains on the histone substrate.
- Wash the plate again to remove the unbound antibody.
- Add TMB substrate and incubate until a color develops.
- Stop the color development with the stop solution.
- Measure the absorbance at 450 nm using a microplate reader.
- Calculate the percent inhibition for each inhibitor concentration relative to the control (no inhibitor) and determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

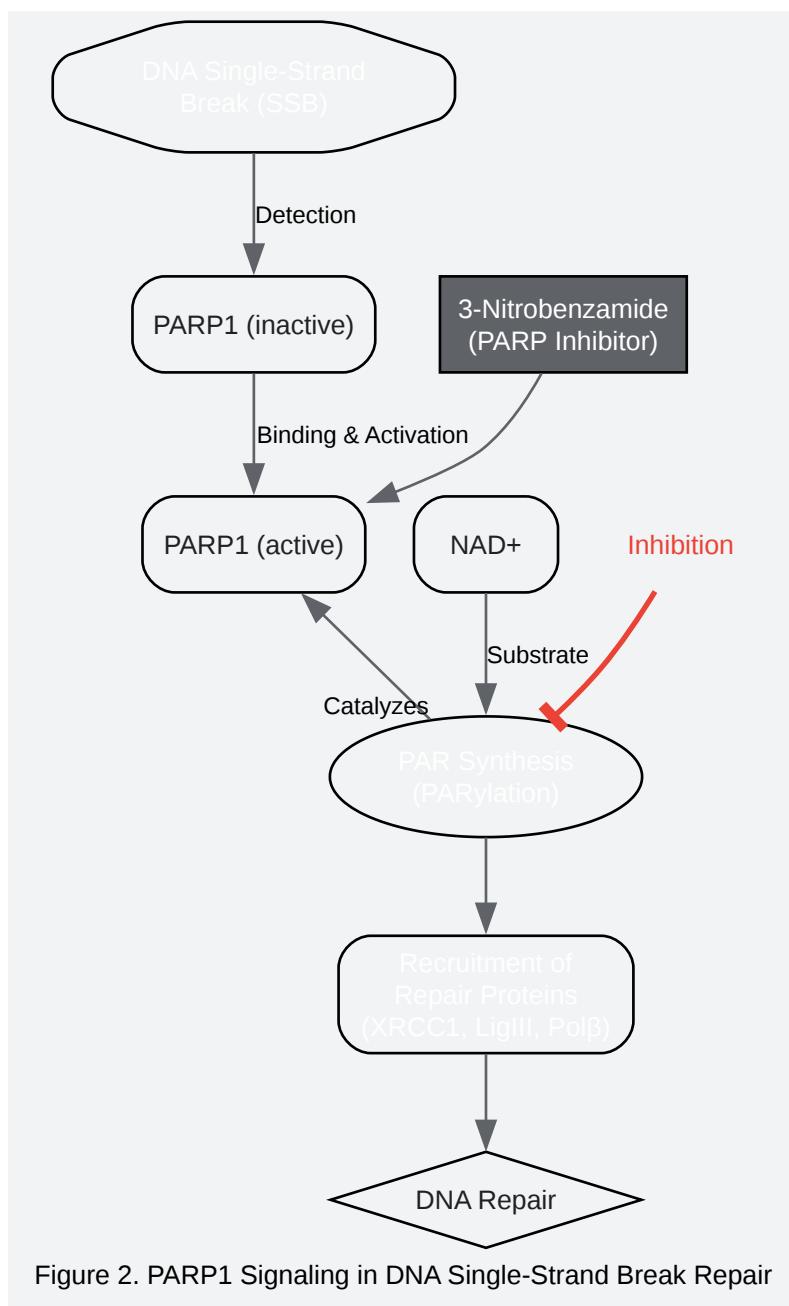
Biological Activity and Mechanism of Action

PARP Inhibition and DNA Repair

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, most notably DNA repair. PARP1, the most abundant member, acts as a DNA damage sensor. Upon detecting a single-strand break (SSB) in DNA, PARP1 binds to the damaged site and synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, such as histones. This process, known as PARylation, creates a negatively charged scaffold that

recruits other DNA repair proteins, like XRCC1 (X-ray repair cross-complementing protein 1), DNA ligase III, and DNA polymerase beta, to the site of damage to effectuate repair.

3-Nitrobenzamide and its derivatives act as competitive inhibitors of PARP1. They bind to the catalytic domain of the enzyme, competing with the substrate NAD⁺. By preventing the synthesis of PAR chains, these inhibitors effectively halt the recruitment of the DNA repair machinery. While normal cells can often bypass this inhibition by using other repair pathways like homologous recombination (HR), cancer cells with deficiencies in these alternative pathways (e.g., those with BRCA1/2 mutations) are highly dependent on PARP1-mediated repair. Inhibition of PARP1 in such cells leads to the accumulation of unrepaired SSBs, which, upon DNA replication, are converted into toxic double-strand breaks, ultimately leading to cell death. This concept is known as synthetic lethality and is a cornerstone of PARP inhibitor-based cancer therapy.^[7]



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Figure 2. PARP1 Signaling in DNA Single-Strand Break Repair

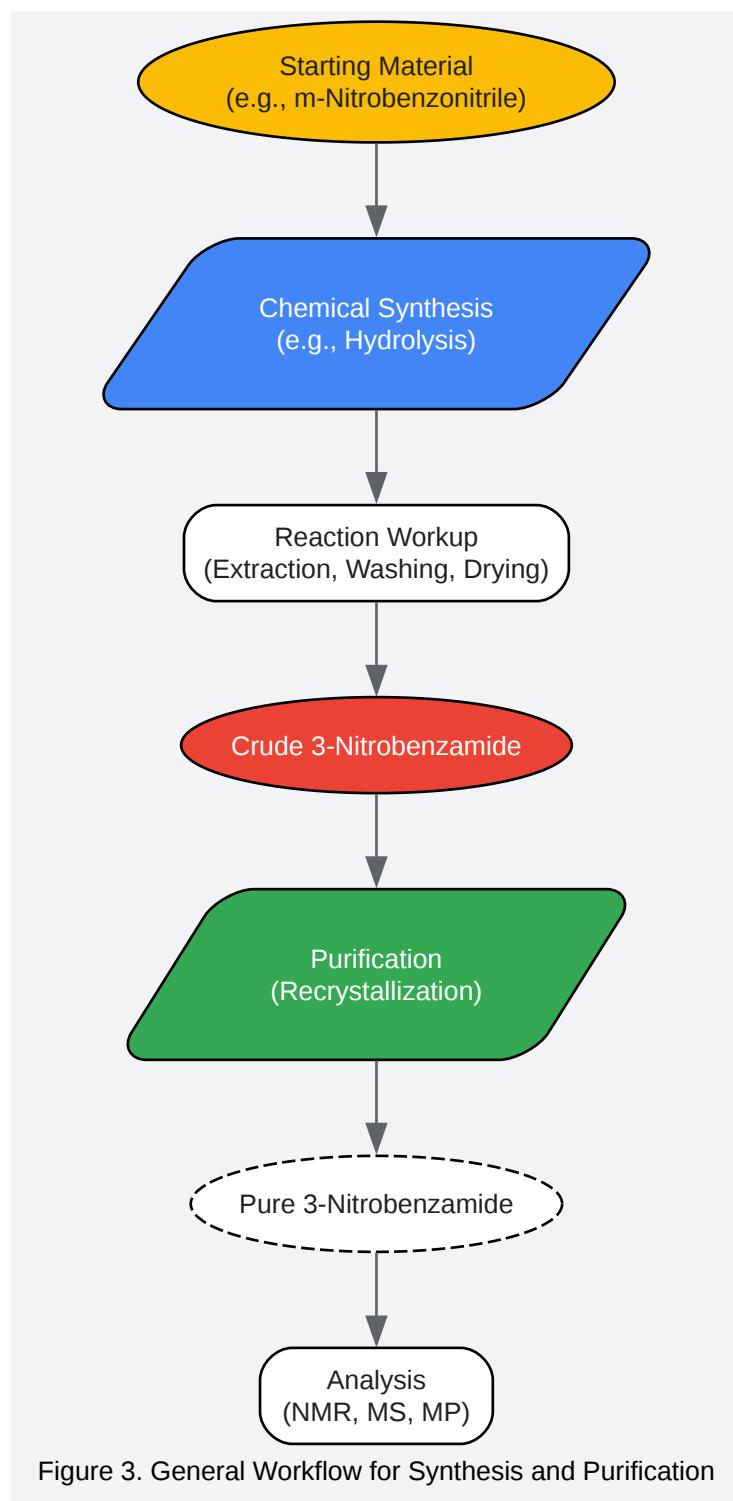
Antimicrobial Activity

Derivatives of benzamide have been investigated for their potential antimicrobial properties. While data specifically on **3-Nitrobenzamide** is limited, related compounds have shown activity against various bacterial strains, including *Staphylococcus aureus* and *Escherichia coli*. The mechanism of action is often attributed to the inhibition of essential bacterial enzymes or

disruption of cell wall synthesis. Further investigation is required to fully elucidate the antimicrobial potential of **3-Nitrobenzamide**.

Synthesis and Purification Workflow

The overall process for obtaining pure **3-Nitrobenzamide** involves a chemical synthesis step followed by a robust purification procedure. The choice of starting material dictates the specific synthetic route, but the general workflow remains consistent.



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- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Nitrobenzamide: Structure, Properties, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b147352#3-nitrobenzamide-chemical-structure-and-properties]

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